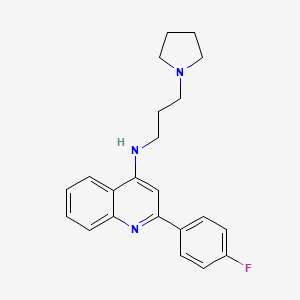
Caulibugulone E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caulibugulone E is a marine bryozoan metabolite that belongs to the family of isoquinoline quinones. It is known for its potent and selective inhibition of the dual specificity phosphatase Cdc25B
Preparation Methods
Synthetic Routes and Reaction Conditions
Caulibugulone E can be synthesized from a readily available isoquinoline dione. The synthetic route involves the following steps :
Starting Material: 5-hydroxyisoquinoline.
Oxidation: The starting material is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of water and ethanol at room temperature.
Cyclization: The oxidized product undergoes cyclization in the presence of cerium(III) chloride and methylamine.
Purification: The crude product is purified by chromatography to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve oxidation, cyclization, and purification, which can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Caulibugulone E undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PIFA in water-ethanol mixture.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities.
Scientific Research Applications
Caulibugulone E has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying quinone chemistry.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Potential application in cancer treatment due to its inhibition of Cdc25B phosphatase.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Caulibugulone E exerts its effects by inhibiting the dual specificity phosphatase Cdc25B . This inhibition leads to the disruption of cell cycle regulation, which can result in the selective degradation of Cdc25A protein. The compound stimulates the phosphorylation and subsequent activation of p38 stress kinase, leading to Cdc25A degradation .
Comparison with Similar Compounds
Caulibugulone E is part of a family of isoquinoline quinones, which includes other compounds like Caulibugulone A, B, C, and D . Compared to its analogs, this compound is noted for its higher potency and selectivity in inhibiting Cdc25B phosphatase. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- Caulibugulone A
- Caulibugulone B
- Caulibugulone C
- Caulibugulone D
Properties
CAS No. |
662167-19-3 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-amino-7-methyliminoisoquinolin-8-one |
InChI |
InChI=1S/C10H9N3O/c1-12-9-4-8(11)6-2-3-13-5-7(6)10(9)14/h2-5H,11H2,1H3 |
InChI Key |
DWAVIPRVWSUPLT-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C=C(C2=C(C1=O)C=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



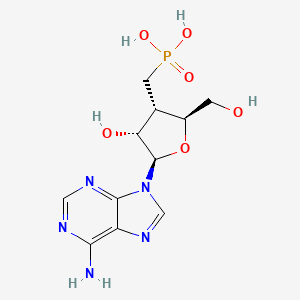
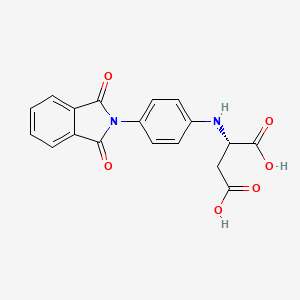
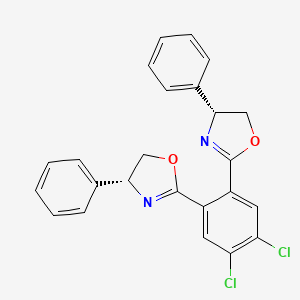
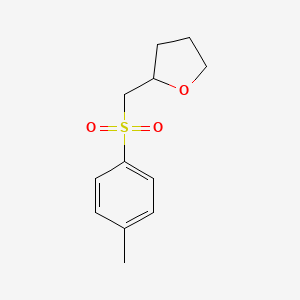



![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
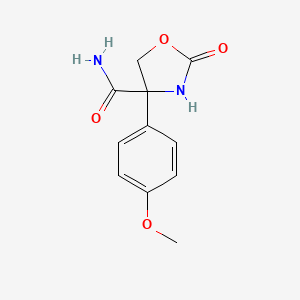
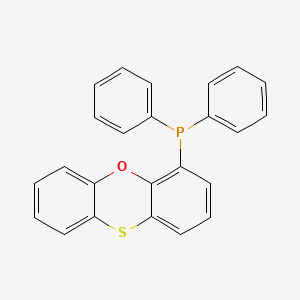
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)

